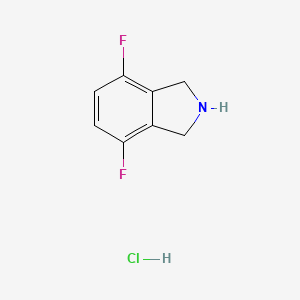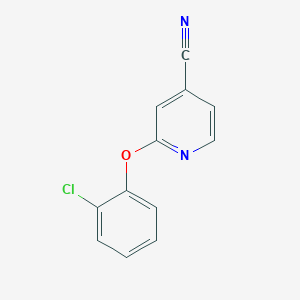
2-(2-Chlorophenoxy)pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Chlorophenoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C12H7ClN2O and a molecular weight of 230.65 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a chlorophenoxy group and a carbonitrile group . The exact structure would require more specific data or computational analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.65 . More specific properties such as melting point, boiling point, and density were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen
Structural and Optical Characteristics
Pyridine derivatives, such as those related to 2-(2-Chlorophenoxy)pyridine-4-carbonitrile, have been prepared and characterized, revealing their potential in materials science. The study on pyrazolo pyridine derivatives, for example, demonstrates their monoclinic polycrystalline nature and optical functions, indicating their use in fabricating heterojunctions and as photosensors due to their unique diode and light response characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Analysis and Molecular Structure
Research involving spectroscopic analysis and structural determination of pyridine derivatives showcases the intricate molecular structures and interactions within these compounds. For instance, the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile offer insights into the structural differences and supramolecular structure, providing a basis for understanding the chemical and physical properties of similar compounds (Tranfić et al., 2011).
Chemical Synthesis and Applications
The photoinduced direct 4-pyridination of C(sp3)–H bonds, employing benzophenone and 4-cyanopyridine, represents an innovative approach in synthetic chemistry. This methodology allows for the selective formation of biologically active and functional molecules with 4-pyridine substructures, highlighting the potential of pyridine derivatives in drug development and other chemical applications (Hoshikawa & Inoue, 2013).
Antimicrobial and Antioxidant Studies
Pyridine derivatives also show promising biological activities. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have demonstrated antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVZGPTGDVVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)
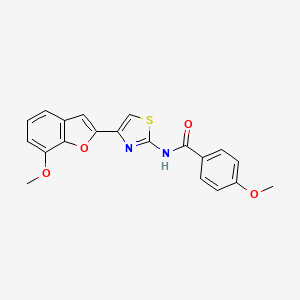
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)
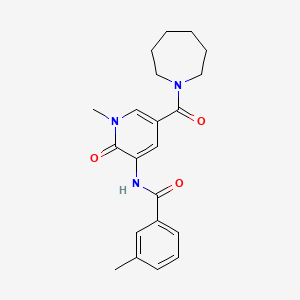

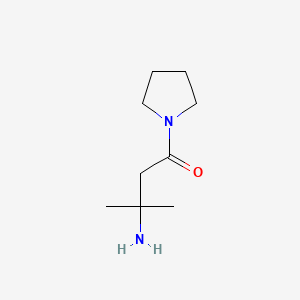

![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)

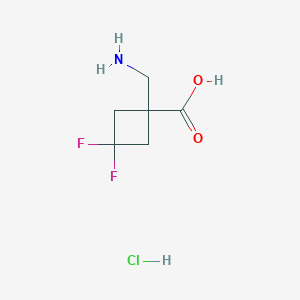
![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
